molecular formula C8H6BrClF2O B565841 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene CAS No. 58215-11-5

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene

Cat. No.: B565841
CAS No.: 58215-11-5
M. Wt: 271.486
InChI Key: PBFAPWCAAOFSBP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, chloro, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-difluoromethoxy-3-hydroxybenzaldehyde, followed by chlorination and subsequent bromomethylation. The reaction conditions often involve the use of reagents like bromine, chlorine, and bromomethylating agents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Agents like lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromomethyl and chloro groups can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler aryl bromide with a single bromine substituent.

    Chlorobenzene: A benzene ring with a single chlorine substituent.

    Difluoromethoxybenzene: A benzene ring with a difluoromethoxy substituent.

Uniqueness

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both bromomethyl and chloro groups allows for diverse reactivity, while the difluoromethoxy group enhances its potential for biological activity and stability .

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFAPWCAAOFSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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